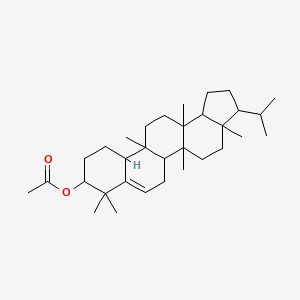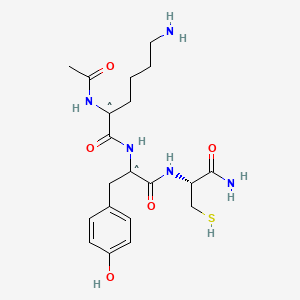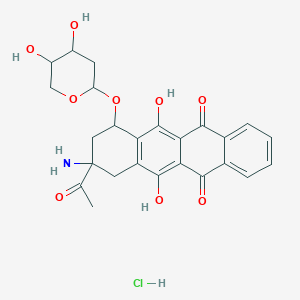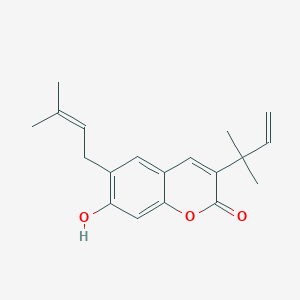![molecular formula C40H26N8 B12295383 3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple benzimidazole groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable biphenyl derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the benzimidazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with various molecular targets. The benzimidazole groups can bind to metal ions, proteins, and nucleic acids, influencing their function. This binding can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with three benzimidazole groups attached to a benzene ring.
2,2’,2’'-(1,3,5-Benzinetriyl)-tris(1-phenyl-1H-benzimidazole): Another compound with multiple benzimidazole groups, used in similar applications.
Uniqueness
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl is unique due to its specific arrangement of benzimidazole groups on a biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
Molekularformel |
C40H26N8 |
|---|---|
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
2-[3-(1H-benzimidazol-2-yl)-5-[3,5-bis(1H-benzimidazol-2-yl)phenyl]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C40H26N8/c1-2-10-30-29(9-1)41-37(42-30)25-17-23(18-26(21-25)38-43-31-11-3-4-12-32(31)44-38)24-19-27(39-45-33-13-5-6-14-34(33)46-39)22-28(20-24)40-47-35-15-7-8-16-36(35)48-40/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI-Schlüssel |
KMUSPZKMWGXQKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5)C7=NC8=CC=CC=C8N7)C9=NC1=CC=CC=C1N9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


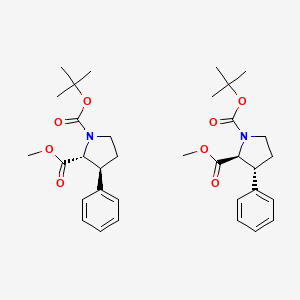
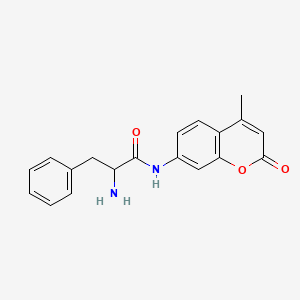
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
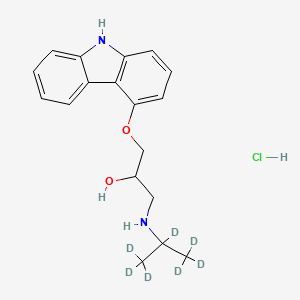
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

